molecular formula C27H33N3O2S B2513379 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-26-8

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2513379
CAS No.: 532974-26-8
M. Wt: 463.64
InChI Key: MUAMYYBFVYJPJL-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.
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Scientific Research Applications

Novel Indomethacin Analogs and Their Potential

A study on the design, synthesis, and evaluation of anti-inflammatory, analgesic, and ulcerogenicity of novel indomethacin analogs revealed promising results. The compounds, having a general formula similar in structure to the chemical , were tested in vivo for their anti-inflammatory and analgesic properties. The most potent compound in this series significantly reduced GI ulcerogenicity and exhibited promising results in histopathological studies, indicating no mucosal injury. All synthesized compounds also exhibited significant nitric oxide releasing activity, suggesting potential applications in reducing inflammation and pain without the severe gastrointestinal toxicities commonly associated with traditional NSAIDs (Bhandari et al., 2010).

Cancer Cell Migration and Spheroid Growth Inhibition

Research into 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, which bears structural similarities to the compound , has shown significant cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. These compounds were identified as active in inhibiting cancer cell migration and growth in 3D cell cultures, suggesting their potential application as anticancer agents (Šermukšnytė et al., 2022).

Photophysical Properties and Potential Applications

A study on the photophysical properties of a novel 4-aza-indole derivative indicated that the compound exhibited reverse solvatochromism behavior and very high quantum yield in various solvents. This behavior, independent of solvent polarity, suggests potential applications of similar compounds as labeling agents in bio- or analytical sensors and/or optoelectronic devices (Bozkurt & Doğan, 2018).

Dye-Sensitized Solar Cells and Photoelectric Conversion

Research involving carboxylated cyanine dyes, structurally related to the compound , has demonstrated that co-sensitization in nanocrystalline TiO2 solar cells could significantly improve photoelectric conversion efficiency. This finding suggests potential applications in improving the photoelectrical properties of dye-sensitized solar cells and enhancing renewable energy technology (Wu et al., 2009).

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-19-14-20(2)16-21(15-19)27(32)28-12-13-30-17-25(23-10-6-7-11-24(23)30)33-18-26(31)29-22-8-4-3-5-9-22/h6-7,10-11,14-17,22H,3-5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMYYBFVYJPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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